molecular formula C16H34N2O B1204256 Dioctylnitrosamine CAS No. 6335-97-3

Dioctylnitrosamine

Cat. No. B1204256
CAS RN: 6335-97-3
M. Wt: 270.45 g/mol
InChI Key: FLYCLWANFMDRKT-UHFFFAOYSA-N
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Description

Dioctylnitrosamine, also known as N-Nitroso-di-n-octylamine, is a compound with the formula C16H34N2O . It is also known by other names such as 1-Octanamine, N-nitroso-N-(n-octyl)-, Dioctylamine, N-nitroso-, and Nitrosodi-N-octylamine . It contains a total of 52 bonds, including 18 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) .


Synthesis Analysis

Nitrosamines, including Dioctylnitrosamine, are formed by the reaction of secondary amines with nitrite under acidic conditions . The synthesis of nitrosamines can be challenging due to the need for stringent controls and the development of methods that meet increasingly demanding regulatory requirements . The formation of nitrosamines is also related to the synthesis of the active pharmaceutical ingredient (API) .


Molecular Structure Analysis

The molecular structure of Dioctylnitrosamine consists of 34 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of Dioctylnitrosamine is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be 270.45396 g/mol .


Chemical Reactions Analysis

Nitrosamines, including Dioctylnitrosamine, are known to undergo various chemical reactions. These reactions are often complex and involve multiple steps . For example, nitrosamines can form reactive oxygen species (ROS) and carbon-centered radicals .

Scientific Research Applications

  • Bladder Tumors Induction in Mice : Dibutylnitrosamine, a related compound to Dioctylnitrosamine, was used to induce bladder tumors in mice. This study highlighted its potential use in understanding the carcinogenic processes in bladder cancer (Bertram & Craig, 1970).

  • Carcinogenic Activity in Mice : Another study investigated dibutylnitrosamine's carcinogenic activity in mice, specifically focusing on the development of carcinomas in the urinary bladder. This contributes to the understanding of cancer development mechanisms (Wood, Flaks, & Clayson, 1970).

  • Drug Discovery and Development : A historical perspective on drug discovery and development, mentioning the role of compounds like dibutylnitrosamine in advancing our understanding of molecular biology and pharmacology (Drews, 2000).

  • Relation Between Science and Clinical Practice : This paper discusses the complex relationship between scientific research and practical clinical applications, which is relevant to understanding how substances like Dioctylnitrosamine can transition from research to clinical use (Weisz, Ng, & Bearman, 2014).

  • Polyamine Analogues in Cancer Therapy : Investigating polyamine analogues, which are related to compounds like Dioctylnitrosamine, in the context of cancer therapy. This research offers insights into how these compounds can be used in the treatment of cancer (Wallace & Fraser, 2003).

  • PET in Drug Research and Development : This study discusses the use of PET imaging to examine the effects of drugs, including those related to Dioctylnitrosamine, on behavior, therapy, and toxicity (Fowler et al., 1999).

  • Antidepressant Action Research : While not directly related to Dioctylnitrosamine, this paper provides context on how research in pharmacology, including the study of various compounds, contributes to understanding and developing treatments for mental health disorders (Malberg & Blendy, 2005).

Safety And Hazards

Nitrosamines, including Dioctylnitrosamine, are known to be mutagenic and carcinogenic . They have been detected above acceptable regulatory levels in several solid oral drug products . Therefore, there is a high level of regulatory and industry scrutiny on the presence of nitrosamines in drug products .

properties

IUPAC Name

N,N-dioctylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYCLWANFMDRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212743
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctylnitrosamine

CAS RN

6335-97-3
Record name N-Nitroso-N-octyl-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6335-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosodi-N-octylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitroso-N-octyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KK Carroll, GF Wright - Canadian Journal of Research, 1948 - cdnsciencepub.com
… and is believed on the basis of this boiling point to be chiefly dioctylnitrosamine. When it was hydrolyzed in 70/6 sulphuric acid, diluted, and then distilled, a negative test for acetic acid …
Number of citations: 6 cdnsciencepub.com
SL Rose, PC Jurs - Journal of Medicinal Chemistry, 1982 - ACS Publications
Pattern-recognition techniques have been applied to the study of relationships between the molecularstructure of nitrosamines and their carcinogenic potential. A set of 150 …
Number of citations: 59 pubs.acs.org
S Watanabe, Y Sano, H Kofuji, M Takeuchi, T Koizumi - 2015 - inis.iaea.org
Extraction chromatography is one of the promising technologies for minor actinides (MA: Am and Cm) recovery from high-level liquid waste. The degradation behaviour of the organic …
Number of citations: 1 inis.iaea.org
CL Crawford - Savannah River National Laboratory, Aiken, SC, SRNL …, 2019 - sti.srs.gov
In this Technical Report, the chemical and radionuclide contaminant results from the Third Quarter Calendar Year 2021 (CY21) sample of Tank 50 salt solution are presented in …
Number of citations: 9 sti.srs.gov
CL Crawford - Savannah River National Laboratory, Aiken, SC …, 2018 - scholar.archive.org
In this Technical Report, the chemical and radionuclide contaminant results from the Second Quarter Calendar Year 2019 (CY19) sample of Tank 50 salt solution are presented in …
Number of citations: 2 scholar.archive.org
CL Crawford - Savannah River National Laboratory, Aiken, SC …, 2019 - scholar.archive.org
In this Technical Report, the chemical and radionuclide contaminant results from the First Quarter Calendar Year 2019 (CY19) sample of Tank 50 salt solution are presented in tabulated …
Number of citations: 5 scholar.archive.org
SH Reboul, JD Newell, JM Pareizs, CJ Coleman - 2018 - scholar.archive.org
Contract No: This document was prepared in conjunction with work accomplished under Contract No. DE-AC09-08SR22470 with the US Page 1 Contract No: This document was …
Number of citations: 6 scholar.archive.org
CL Crawford - 2021 - osti.gov
In this Technical Report, the chemical and radionuclide contaminant results from the Fourth Quarter Calendar Year 2020 (CY20) sample of Tank 50 salt solution are presented in …
Number of citations: 2 www.osti.gov
MJ SIEGFRIED, CA NASH - 2022 - scholar.archive.org
Contract No: This document was prepared in conjunction with work accomplished under Contract No. 89303321CEM000080 with the US Page 1 Contract No: This document was …
Number of citations: 3 scholar.archive.org
M Motmainna, AS Juraimi, MK Uddin, NB Asib… - Plants, 2021 - mdpi.com
The allelopathic effect of various concentrations (0, 6.25, 12.5, 50 and 100 g L −1 ) of Parthenium hysterophorus methanol extract on Cyperus iria was investigated under laboratory and …
Number of citations: 18 www.mdpi.com

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